Vasoconstrictor Potency of 20-HETE vs. 19-HETE, 21-HETE, and Other HETEs in Renal Arterioles
In isolated perfused rat renal interlobular arteries (65-125 μm diameter), 20-HETE reduced vessel diameter by 19 ± 3% at concentrations of 10⁻⁸ to 10⁻⁶ M [1]. Under identical experimental conditions, the structural analog 21-HETE produced a 17 ± 3% reduction, while 19-HETE produced no significant change in vessel diameter (0%) [1]. Similarly, 5-, 8-, 12-, and 15-HETE had no effect on vessel diameter in this assay system [1][2]. A separate study using renal interlobular arteries (100-150 μm) confirmed that 20-HETE (0.01 to 1 μM) reduced vascular diameter by a maximum of 18 ± 3%, while 19-HETE had no effect [3]. Pretreatment with 5-, 15-, or 19-HETE at 1 μM completely blocked the vasoconstrictor response to 20-HETE, indicating that these positional isomers function as functional antagonists rather than agonists [1].
| Evidence Dimension | Vasoconstriction (% reduction in renal arteriolar diameter) |
|---|---|
| Target Compound Data | 19 ± 3% (at 10⁻⁸ to 10⁻⁶ M) [1]; 18 ± 3% maximum (0.01 to 1 μM) [3] |
| Comparator Or Baseline | 21-HETE: 17 ± 3%; 19-HETE: 0%; 5-, 8-, 12-, 15-HETE: 0%; Partially saturated 20-HETE derivative (20-hydroxyeicosa-5(Z),14(Z)-dienoic acid): 28 ± 2% |
| Quantified Difference | 20-HETE produces significant vasoconstriction; 19-HETE and other positional HETE isomers produce none |
| Conditions | Isolated perfused rat renal interlobular arteries (65-125 μm or 100-150 μm), pretreated with indomethacin (5 μM), baicalein (0.5 μM), and 17-ODYA (20 μM) to block endogenous arachidonic acid metabolism |
Why This Matters
For vascular pharmacology studies requiring selective vasoconstriction, 20-HETE is the only naturally occurring HETE with demonstrable vasoconstrictor activity, whereas 19-HETE and other positional isomers are inactive or function as antagonists, making compound identity critical for reproducible results.
- [1] Alonso-Galicia M, Falck JR, Harder DR, Roman RJ. 20-HETE agonists and antagonists in the renal circulation. Am J Physiol. 1999;277(5):F790-F796. View Source
- [2] Zou AP, Fleming JT, Falck JR, et al. 20-HETE is an endogenous inhibitor of the large-conductance Ca(2+)-activated K+ channel in renal arterioles. Am J Physiol. 1996;270(1 Pt 2):R228-R237. doi:10.1152/ajpregu.1996.270.1.R228. PMID: 8769806. View Source
- [3] Alonso-Galicia M, Falck JR, Harder DR, Roman RJ. Structural determinants of the renal vascular response to 20-hydroxyeicosatetraenoic acid (20-HETE). FASEB J. 1997;11(3):A244. View Source
